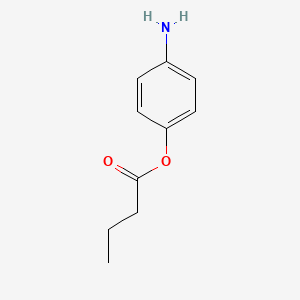![molecular formula C10H5F9O B13702204 1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various chemical reactions and industrial applications due to its ability to act as a solvent and a reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol typically involves the reaction of hexafluoroacetone with a suitable phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol has a wide range of scientific research applications, including:
Biology: The compound is used in the preparation of fluorinated biomolecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug development and as a diagnostic agent in medical imaging.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with various biological and chemical targets. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a simpler structure, used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane: Another fluorinated compound with similar applications in chemistry and industry.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane: Used in industrial applications and as a refrigerant.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol is unique due to its combination of multiple fluorine atoms and a phenyl group, which imparts distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H5F9O |
|---|---|
Peso molecular |
312.13 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H5F9O/c11-8(12,13)6-3-1-2-5(4-6)7(20,9(14,15)16)10(17,18)19/h1-4,20H |
Clave InChI |
CDCNKDGNHNEMFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
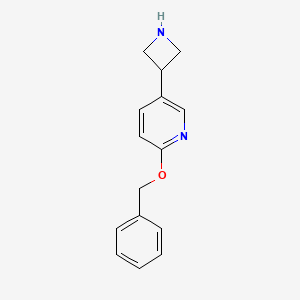
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
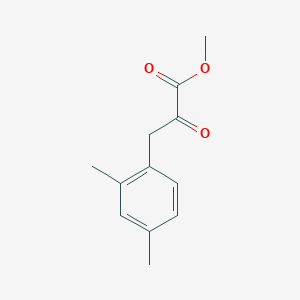
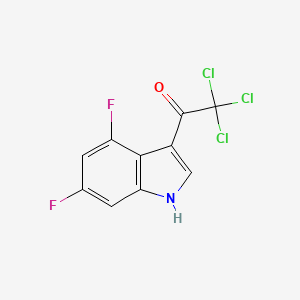
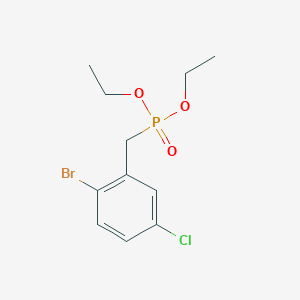

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
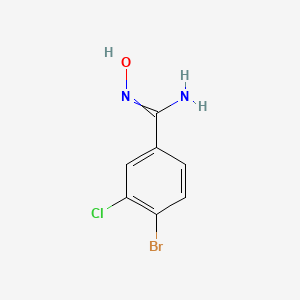
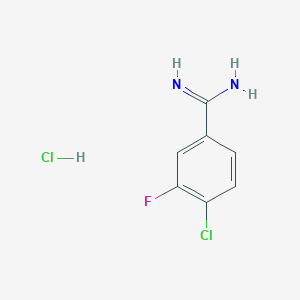
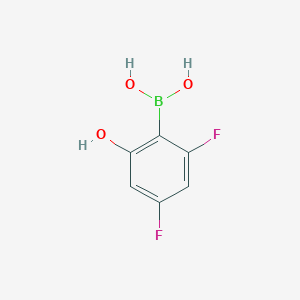
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
